molecular formula C7H8BrN B1274160 3-Bromo-5-methylaniline CAS No. 74586-53-1

3-Bromo-5-methylaniline

Cat. No.: B1274160
CAS No.: 74586-53-1
M. Wt: 186.05 g/mol
InChI Key: YIZRPAWCIFTHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a methyl group at the fifth position. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 3-bromo-5-methylbenzene to form 3-bromo-5-methyl-2-nitrobenzene, followed by reduction of the nitro group to an amine . Another method involves the direct bromination of 5-methylaniline under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-5-methylaniline depends on its specific applicationThe bromine atom and the amine group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-methylaniline is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRPAWCIFTHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996094
Record name 3-Bromo-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74586-53-1
Record name 3-Bromo-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74586-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074586531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-nitrotoluene (21 g, prepared by the method of R. B. Carlin and G. E. Foltz, J. Amer. Chem. Soc., 1956, 78, 1992) in ethanol (250 ml) containing acetic acid (40.8 g) and iron powder (19.0 g) was refluxed with stirring for 3 h. Additional iron powder (9.5 g) was added, and the reaction mixture refluxed a further 3 h, cooled, and added to excess water. The mixture was filtered and the aqueous filtrate extracted with diethyl ether. The organic layer was extracted with 1N hydrochloric acid, the acid extracts basified with sodium hydroxide and the mixture extracted with diethyl ether. The organic extract was dried and evaporated to give 3-bromo-5-methylaniline (15.6 g) which without further purification was dissolved in methanol (200 ml) containing dimethyl acetylene dicarboxylate (11.37 g). The solution was refluxed for 16 hr, evaporated to dryness, and the residue taken up in ether and washed with dilute hydrochloric acid. Evaporation of the ether gave the intermediate enamine (26.1 g) which was added dropwise to stirring diphenyl ether (250 ml) at 250° C. After 15 minutes, the mixture was allowed to cool to room temperature, the crystalline product collected and recrystallised from acetic acid to give a mixture of the 5,7-regioisomers (23 g). This mixture (5 g) was separated by chromatography on silica gel, eluting with dichloromethane/methanol (94:6) to give methyl 7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.50 g), mp 270°-271° C., a (360 MHz, DMSO-d6) 2.75 (3H, s, CH3), 3.95 (3H, s, OCH3), 6.51 (1H, s, 3-H), 7.24 (1H, d, 6-H) and 7.99 (1H, d, 8-H) (NOE to 6-H only on irradiation of 5-CH3 confirms regiochemistry); and methyl 5-bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.18 g), mp 258°-9° C., δ (360 MHz, DMSO-d6) 2.37 (3H, s, CH3), 3.95 (3H, s, OCH3) 6.58 (1H, s, 2-H), 7.41 (1H, d, 6-H) and 7.72 (1H, d, 8-H) (NOE to both 6-H and 8-H on irradiation of 7-CH3 confirms regiochemistry).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
19 g
Type
catalyst
Reaction Step Three
Name
Quantity
9.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In 2 L flask outfitted with condenser and stir bar was added 1-bromo-3-methyl-5-nitrobenzene (50.0 g, 231 mmol), ethanol (967 mL), and saturated aqueous NH4Cl (141 mL). The system was evacuated and flushed with N2(g) and then iron (38.8 g, 694 mmol) was added before heating the reaction to reflux for 2 days. The reaction was cooled to room temperature and CELITE (15 g) was added to the flask. This was then filtered through CELITE, washing the cake with ethanol (500 mL) and ethyl acetate (500 mL). The filtrate was concentrated and the solvent was removed. The residue was diluted with ethyl acetate (500 mL) and water (500 mL). After cutting the layers, the organic was washed with saturated aqueous NaHCO3 (400 mL) and then brine (400 mL), before drying over sodium sulfate and concentrating. MTBE (˜500 mL) was added to the resultant residue and HCl in dioxane (4 M, 57.9 mL, 231 mmol) was added dropwise at RT over 30 min. The resultant precipitate was collected by filtration. This creme colored solid was placed in a beaker and was dissolved in ethyl acetate and partitioned with saturated aqueous NaHCO3 and then 10% NH4OH (aq). The organic was cut and dried over sodium sulfate before concentrating to dryness. 3-Bromo-5-methylaniline was isolated as a brown oil. MS APCI calc'd for C7H9BrN [M+H]+ 186. found 186/188.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
141 mL
Type
reactant
Reaction Step One
Quantity
967 mL
Type
solvent
Reaction Step One
Name
Quantity
38.8 g
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
57.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methylaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methylaniline
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-methylaniline
Reactant of Route 4
3-Bromo-5-methylaniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-methylaniline
Reactant of Route 6
3-Bromo-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.